

Application Notes and Protocols: Measuring Dehydrogenase Enzyme Activity using INT Formazan

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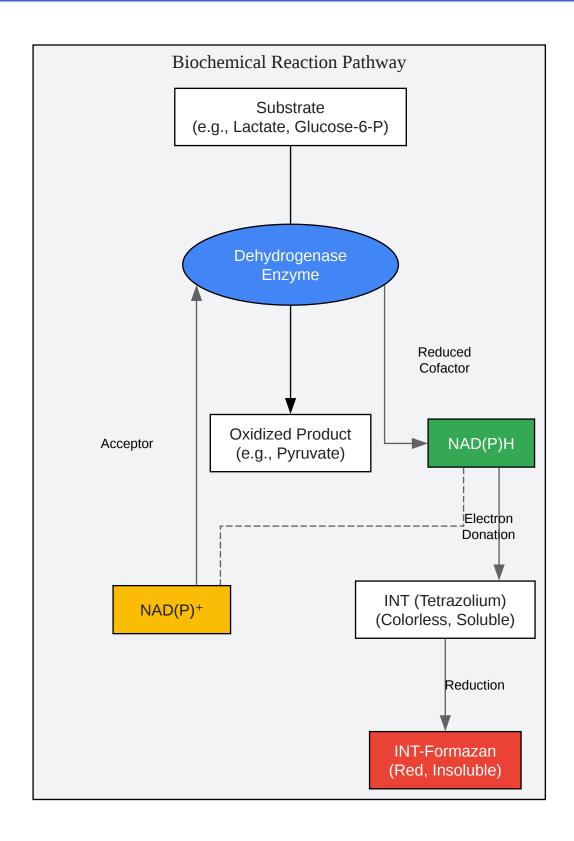
Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

Dehydrogenase enzymes are a broad class of oxidoreductases that play a crucial role in cellular metabolism, including glycolysis, the citric acid cycle, and fatty acid oxidation.[1] They catalyze the removal of hydrogen atoms (electrons and protons) from a substrate, transferring them to an electron acceptor, typically NAD+ or NADP+.[1] The activity of these enzymes serves as a robust indicator of the metabolic state and viability of cells.[2][3]

The assay utilizes 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT), a water-soluble tetrazolium salt, as an artificial electron acceptor.[4] In the presence of active dehydrogenase enzymes, the cofactors NADH or NADPH are generated. These reduced cofactors then donate electrons to INT, reducing it to a water-insoluble, red-colored product called INT-formazan.[4][5] The intensity of the red color is directly proportional to the amount of formazan produced, which in turn correlates with the dehydrogenase activity in the sample.[2] The formazan precipitate is then solubilized using an organic solvent, and the absorbance is measured spectrophotometrically to quantify the enzyme activity.[5]





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Caption: The enzymatic reduction of INT to a colored formazan product.



Applications

Dehydrogenase activity assays are essential tools with diverse applications across multiple scientific fields:

- Metabolic Studies: These assays are fundamental for elucidating metabolic pathways and understanding enzyme regulation under various physiological and pathological conditions.[1]
- Clinical Diagnostics: Elevated levels of specific dehydrogenases in serum or tissue can be indicative of cellular damage or disease. For example, lactate dehydrogenase (LDH) levels are often measured to diagnose conditions like myocardial infarction or liver disease.[1][6]
- Drug Development: In pharmaceutical research, this assay is used to screen for the efficacy
 and toxicity of new therapeutic compounds by assessing their effects on cellular metabolic
 activity.[1][7] It helps scientists evaluate how potential drugs affect cellular functions and
 viability.[7]
- Microbiology and Environmental Science: The assay is used to assess the metabolic activity
 of microorganisms in various environments, such as soil and water, providing a measure of
 microbial biomass and activity.[4][7]
- Cell Viability and Proliferation: The INT assay, similar to the MTT and XTT assays, is widely
 used to quantify the number of viable cells in culture, as metabolic activity is directly
 correlated with cell number.[2][7]

Advantages of the INT Method

The use of INT as a substrate for measuring dehydrogenase activity offers several advantages over other tetrazolium salts, such as Triphenyltetrazolium Chloride (TTC):

- Increased Sensitivity: The INT assay is generally more sensitive than the TTC method, producing more formazan product in a shorter amount of time.[4]
- Higher Electron Affinity: INT has a strong electron affinity, allowing it to compete more
 effectively with oxygen for electrons. This makes it possible to perform the assay under
 aerobic conditions without significant interference, which is a major limitation of the TTC
 assay.[4]



 Better Reproducibility: The use of INT has been shown to provide good reproducibility and clear differentiation of dehydrogenase activity in various sample types.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the INT-formazan dehydrogenase activity assay, compiled from various sources. Researchers should note that optimal conditions may vary depending on the specific enzyme, sample type, and experimental setup.

| Parameter | Value / Solvent | Wavelength (nm) | Notes |
|---------------------------------|------------------------------|--|--|
| Max. Absorbance (λmax) | - | 485 - 490 | The exact maximum absorbance can vary slightly depending on the solvent used to dissolve the formazan. |
| Formazan Solubilizing Agents | Dimethyl sulfoxide (DMSO) | ~570* | Commonly used, effective at dissolving formazan crystals.[8] [9] |
| Dimethyl formamide (DMF) | - | Soluble at 50 mg/mL. | |
| Ethanol (95%) | - | Slightly soluble. | _ |
| Methanol | ~490 | Used for formazan extraction in some protocols.[5] | |
| Optimal pH Range | Tris-HCl Buffer | - | 7.0 - 8.0 |
| Typical Incubation Time | - | - | 1 - 4 hours |

Note: Wavelength for DMSO is often cited for the related MTT formazan but is a good starting point for **INT formazan**.



Detailed Experimental Protocol

This protocol provides a general framework for measuring dehydrogenase activity in cell lysates using the INT assay. It should be optimized for specific experimental needs.

5.1 Reagent Preparation

- Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4): Prepare Tris-HCl buffer and adjust the pH to the optimal range for the dehydrogenase of interest (typically 7.0-8.0).[4]
- Substrate Solution: Prepare the specific substrate for the dehydrogenase being assayed (e.g., 0.6 M Sodium Succinate, 1 M Glucose-6-Phosphate) in the Assay Buffer. The final concentration will need to be optimized.
- Cofactor Solution (NAD+/NADP+): Prepare a 10-20 mM stock solution of NAD+ or NADP+ in Assay Buffer. Store frozen in aliquots.
- INT Solution (e.g., 5 mg/mL): Dissolve 2-(p-iodophenyl)-3-(p-nitrophenyl)-5phenyltetrazolium chloride (INT) in Assay Buffer or sterile water. Protect from light and prepare fresh or store frozen for short periods.
- Solubilization Solution (e.g., DMSO): Use high-purity, anhydrous Dimethyl Sulfoxide to dissolve the formazan crystals.
- (Optional) Intermediate Electron Acceptor: For some assays, an intermediate like Phenazine Methosulfate (PMS) can be used to enhance the reduction of INT.[10][11] Prepare a fresh 1-2 mg/mL solution in Assay Buffer, protected from light.

5.2 Sample Preparation (Cell Lysate)

- Culture cells to the desired confluency.
- Harvest cells and wash with cold Phosphate-Buffered Saline (PBS).
- Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing a mild detergent like Triton X-100).
- Incubate on ice to allow for lysis.



- Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell
 debris.
- Collect the supernatant containing the soluble proteins (including dehydrogenases).
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- 5.3 Assay Procedure (96-well plate format)
- Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, Substrate Solution, and Cofactor Solution.
- Set up Plate:
 - Sample Wells: Add 10-50 μL of cell lysate to each well.
 - Blank/Control Wells: Add the same volume of lysis buffer without cell lysate to control for non-enzymatic INT reduction.
- Initiate Reaction: Add the reaction mixture to all wells to bring the volume to \sim 150 μ L.
- Add INT: Add 25-50 μ L of the INT solution to all wells. If using PMS, it can be added just before the INT.
- Incubate: Cover the plate to protect it from light and incubate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 1-4 hours).[12] The red formazan precipitate should become visible.
- Stop Reaction & Solubilize: Add 100-150 μL of Solubilization Solution (e.g., DMSO) to each well. Mix thoroughly on a plate shaker for 5-10 minutes in the dark to ensure all formazan crystals are dissolved.[13]
- Measure Absorbance: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 490 nm).[5]
- 5.4 Data Analysis

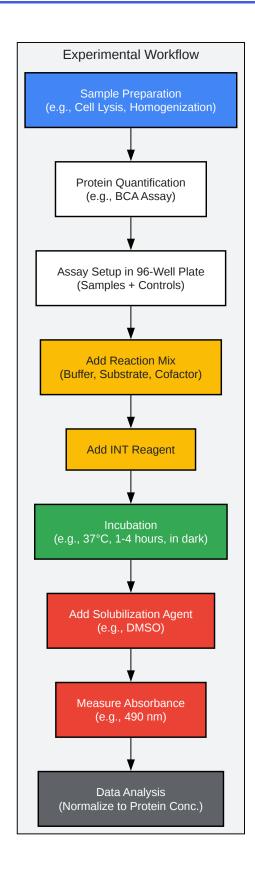
Methodological & Application





- Subtract the average absorbance of the blank wells from the absorbance of the sample wells.
- Normalize the activity to the amount of protein added to each well (e.g., Absorbance/µg protein).
- Express the final dehydrogenase activity as μ mol of INT reduced per minute per milligram of protein, using the molar extinction coefficient of INT-formazan if available.





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Caption: A generalized workflow for the INT dehydrogenase assay.



Potential Limitations and Troubleshooting

- Interference: High concentrations of certain substances, like nitrates, have been reported to cause precipitation with the INT salt, potentially interfering with the assay.[5]
- Solubility: INT-formazan is insoluble in aqueous solutions and requires complete solubilization before measurement to ensure accurate results. Incomplete dissolution is a common source of error.
- Linearity: Ensure that the reaction time and enzyme concentration are within the linear range
 of the assay. A time-course or lysate-dilution series experiment is recommended during
 optimization.
- Light Sensitivity: Both INT and formazan can be light-sensitive. Assays should be performed with minimal exposure to direct light.

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